molecular formula C4H6F2S B6158445 3,3-difluorocyclobutane-1-thiol CAS No. 2228833-09-6

3,3-difluorocyclobutane-1-thiol

Cat. No.: B6158445
CAS No.: 2228833-09-6
M. Wt: 124.2
InChI Key:
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Description

3,3-Difluorocyclobutane-1-thiol is an organosulfur compound with the molecular formula C₄H₆F₂S. It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluorocyclobutane-1-thiol typically involves the fluorination of cyclobutane derivatives followed by thiolation. One common method includes the reaction of cyclobutene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 3,3-difluorocyclobutene is then subjected to thiolation using hydrogen sulfide (H₂S) in the presence of a catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorocyclobutane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3-Difluorocyclobutane-1-thiol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein-thiol interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-difluorocyclobutane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This interaction can affect various molecular pathways, including redox signaling and enzyme activity .

Comparison with Similar Compounds

Uniqueness: 3,3-Difluorocyclobutane-1-thiol is unique due to the presence of both fluorine atoms and a thiol group on the cyclobutane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,3-difluorocyclobutane-1-thiol can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "1,3-difluorocyclobutane", "sodium hydride", "carbon disulfide", "chloroacetyl chloride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "thiourea" ], "Reaction": [ "Step 1: Deprotonation of 1,3-difluorocyclobutane with sodium hydride in THF to form the corresponding cyclobutyl anion.", "Step 2: Reaction of the cyclobutyl anion with carbon disulfide to form the cyclobutyl dithiocarboxylate.", "Step 3: Chlorination of the cyclobutyl dithiocarboxylate with chloroacetyl chloride in the presence of triethylamine to form the cyclobutyl chloroacetate.", "Step 4: Hydrolysis of the cyclobutyl chloroacetate with sodium hydroxide to form the cyclobutyl thioacetate.", "Step 5: Acidification of the cyclobutyl thioacetate with hydrochloric acid to form the cyclobutyl thiol.", "Step 6: Reaction of the cyclobutyl thiol with sodium bicarbonate and thiourea to form 3,3-difluorocyclobutane-1-thiol." ] }

CAS No.

2228833-09-6

Molecular Formula

C4H6F2S

Molecular Weight

124.2

Purity

95

Origin of Product

United States

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